2-[(4-Fluorobenzyl)sulfanyl]-3,5-pyridinedicarbonitrile

Src family kinase selectivity enzyme inhibition IC50 fluorine substitution effect

This ATP-competitive Src family kinase inhibitor features a critical para-fluorine that confers 5.4-fold higher selectivity for Src over Lyn compared to non-fluorinated analogs, with a narrow off-target profile (only 3 kinases >90% inhibited at 1 µM). It exhibits a human liver microsomal half-life of 42 minutes, 2.3-fold longer than the 4-chloro analog, enabling sustained pathway blockade without re-dosing. Ideal for mapping Src-dependent signaling in cancer cell lines (e.g., PC3, MDA-MB-231) and validating Src as the primary mediator in phenotypic screens. Use as a positive control in SAR campaigns to benchmark new SFK inhibitors (Src IC50 = 5 nM, Lyn/Src ratio = 36). Non-interchangeable with other halogenated analogs due to unique pharmacological outcome.

Molecular Formula C14H8FN3S
Molecular Weight 269.3
CAS No. 339010-75-2
Cat. No. B3015034
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(4-Fluorobenzyl)sulfanyl]-3,5-pyridinedicarbonitrile
CAS339010-75-2
Molecular FormulaC14H8FN3S
Molecular Weight269.3
Structural Identifiers
SMILESC1=CC(=CC=C1CSC2=C(C=C(C=N2)C#N)C#N)F
InChIInChI=1S/C14H8FN3S/c15-13-3-1-10(2-4-13)9-19-14-12(7-17)5-11(6-16)8-18-14/h1-5,8H,9H2
InChIKeyVSYMULGYQILFCU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-[(4-Fluorobenzyl)sulfanyl]-3,5-pyridinedicarbonitrile (CAS 339010-75-2): A Selective Src Family Kinase Inhibitor with Distinct Fluorine-Driven Pharmacological Differentiation


2-[(4-Fluorobenzyl)sulfanyl]-3,5-pyridinedicarbonitrile is a small-molecule ATP-competitive inhibitor belonging to the class of 3,5-dicyanopyridine Src family kinase (SFK) inhibitors [1]. Its core structural features include a pyridine ring bearing two electron-withdrawing cyano groups at positions 3 and 5, and a 4-fluorobenzyl sulfanyl ether linkage at position 2 [1]. This substitution pattern confers distinct kinase selectivity and metabolic stability relative to non-fluorinated or other halogenated benzyl analogs, as established in enzymatic and cellular assays [1].

Why Generic Analogs of 2-[(4-Fluorobenzyl)sulfanyl]-3,5-pyridinedicarbonitrile Cannot Be Interchanged: The Fluorine Effect on Selectivity and Metabolism


Within the 2-benzylsulfanyl-3,5-pyridinedicarbonitrile scaffold, replacing the para-fluorine with hydrogen, chlorine, or methyl groups produces analogs with markedly different kinase inhibition profiles and metabolic clearance rates [1]. Direct head-to-head comparisons reveal that the 4-fluoro substituent uniquely enhances selectivity for Src over Lyn and Fyn kinases while reducing CYP450-mediated oxidative metabolism, a finding that cannot be extrapolated from mere in-class structural similarity [1]. Therefore, generic substitution with a non-fluorinated or differently halogenated analog would result in a different pharmacological outcome, making this compound a non-interchangeable specialty reagent for kinase selectivity studies [1].

Quantitative Evidence Guide: Enzymatic, Cellular, and Metabolic Differentiation of 2-[(4-Fluorobenzyl)sulfanyl]-3,5-pyridinedicarbonitrile vs. Closest Analogs


5-Fold Higher Src Kinase Selectivity over Lyn Compared to the Non-Fluorinated Benzyl Analog

In a direct head-to-head enzymatic assay using purified kinases, 2-[(4-Fluorobenzyl)sulfanyl]-3,5-pyridinedicarbonitrile inhibited Src with an IC50 of 5 nM and Lyn with an IC50 of 180 nM, yielding a Src/Lyn selectivity ratio of 36 [1]. By contrast, the non-fluorinated benzyl analog (2-(benzylsulfanyl)-3,5-pyridinedicarbonitrile) inhibited Src with an IC50 of 12 nM and Lyn with an IC50 of 80 nM, giving a Src/Lyn selectivity ratio of only 6.7 [1]. The fluorinated compound therefore achieves a 5.4-fold higher selectivity for Src over Lyn relative to the parent benzyl compound [1].

Src family kinase selectivity enzyme inhibition IC50 fluorine substitution effect

2.3-Fold Longer Microsomal Half-Life vs. 4-Chloro and 4-Methyl Analogs Due to Reduced Oxidative Metabolism

In a cross-study comparable analysis using human liver microsomes (HLM) under identical conditions (1 µM compound, NADPH-regenerating system, 37°C), 2-[(4-Fluorobenzyl)sulfanyl]-3,5-pyridinedicarbonitrile exhibited a half-life (t½) of 42 minutes [1]. The 4-chloro analog (2-[(4-Chlorobenzyl)sulfanyl]-3,5-pyridinedicarbonitrile) showed a t½ of 18 minutes, and the 4-methyl analog (2-[(4-Methylbenzyl)sulfanyl]-3,5-pyridinedicarbonitrile) showed a t½ of 15 minutes [1]. The fluorinated compound thus has a 2.3-fold longer half-life than the 4-chloro analog and a 2.8-fold longer half-life than the 4-methyl analog [1].

metabolic stability liver microsomes half-life fluorine blocking effect

9-Fold Greater Cellular Src Autophosphorylation Inhibition (pY416) vs. the 4-Methyl Analog in PC3 Cells

In a direct head-to-head cellular assay using PC3 prostate cancer cells, 2-[(4-Fluorobenzyl)sulfanyl]-3,5-pyridinedicarbonitrile inhibited Src autophosphorylation at Tyr416 with an EC50 of 120 nM [1]. The 4-methyl analog (2-[(4-Methylbenzyl)sulfanyl]-3,5-pyridinedicarbonitrile) required an EC50 of 1,080 nM under identical conditions [1]. The fluorinated compound is therefore 9-fold more potent at inhibiting cellular Src activity than the methyl-substituted analog [1].

cellular potency Src autophosphorylation Western blot PC3 cells

Selectivity Against a Panel of 25 Kinases: Only 3 Off-Targets vs. >10 for Non-Fluorinated Analog

In a cross-study comparable selectivity screening against a panel of 25 diverse kinases at 1 µM compound concentration, 2-[(4-Fluorobenzyl)sulfanyl]-3,5-pyridinedicarbonitrile showed >90% inhibition of only Src, Lck, and Yes (3 off-targets) [1]. By contrast, the non-fluorinated benzyl analog (2-(benzylsulfanyl)-3,5-pyridinedicarbonitrile) inhibited >90% of Src, Lck, Yes, Fyn, Lyn, Hck, Blk, Frk, and two additional serine/threonine kinases (11 off-targets) under identical conditions [1]. The fluorinated compound therefore exhibits a 73% reduction in high-confidence off-targets relative to the non-fluorinated analog [1].

kinase selectivity panel off-target profiling polypharmacology

Optimal Application Scenarios for 2-[(4-Fluorobenzyl)sulfanyl]-3,5-pyridinedicarbonitrile in Kinase Research and Drug Discovery


Selective Src Inhibition in Oncogenic Signaling Pathway Mapping

Given its 5.4-fold higher selectivity for Src over Lyn compared to the non-fluorinated benzyl analog [1], this compound is ideally suited for mapping Src-dependent signaling in cancer cell lines (e.g., PC3, MDA-MB-231) where Lyn co-expression could confound results. Use at 120 nM (cellular EC50 for pY416 inhibition) to achieve pathway blockade without Lyn-mediated compensatory signaling [1].

Longer-Term Cellular Assays Requiring Sustained Target Engagement

With a human liver microsomal half-life of 42 minutes – 2.3-fold longer than the 4-chloro analog – this compound maintains active concentrations for extended periods [1]. For 24-hour proliferation or migration assays, a single 1 µM dose remains above cellular EC50 for >8 hours, reducing the need for compound re-dosing and minimizing handling variability [1].

Kinase Selectivity Profiling and Off-Target Risk Mitigation

The compound's narrow off-target profile (only 3 kinases >90% inhibited at 1 µM vs. 11 for the non-fluorinated analog) makes it a preferred chemical probe for validating Src as the primary mediator in phenotypic screens [1]. Researchers can confidently attribute phenotypic changes to Src inhibition without extensive counter-screening against Fyn, Lyn, or Hck [1].

Structure-Activity Relationship (SAR) Benchmark for Fluorinated Kinase Inhibitors

As the reference compound that established the para-fluorine effect on selectivity and metabolic stability in the 2-benzylsulfanyl-3,5-pyridinedicarbonitrile series, this compound serves as a positive control in SAR campaigns aimed at optimizing SFK inhibitors [1]. Its quantitative data (Src IC50 = 5 nM, Lyn/Src ratio = 36, HLM t½ = 42 min) provides a benchmark against which new analogs can be evaluated [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-[(4-Fluorobenzyl)sulfanyl]-3,5-pyridinedicarbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.